Cas no 93548-89-1 (1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid)
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Chloro-benzyl)-1H-indole-3-carboxylic acid
- Bionet2_001389
- TDA54889
- 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxylic acid
- AKOS000113696
- BBL026257
- 1H-Indole-3-carboxylic acid, 1-[(4-chlorophenyl)methyl]-
- 93548-89-1
- SCHEMBL13621801
- 1-[(4-chlorophenyl)methyl]indole-3-carboxylic acid
- ALBB-032831
- HMS1367P03
- STK687395
- UNM-0000305946
- 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxylicacid
- 9T-1505
- 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid
- CHEMBL1775162
- MFCD04035648
- CCG-122781
- OJWPITWTRRQRFX-UHFFFAOYSA-N
- UNM000011076701
- 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid
-
- MDL: MFCD04035648
- Inchi: 1S/C16H12ClNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20)
- InChI Key: OJWPITWTRRQRFX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CN1C=C(C(=O)O)C2C=CC=CC1=2
Computed Properties
- Exact Mass: 285.0556563Da
- Monoisotopic Mass: 285.0556563Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 42.2Ų
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB552619-500 mg |
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid; . |
93548-89-1 | 500MG |
€205.60 | 2023-04-13 | ||
| abcr | AB552619-1 g |
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid; . |
93548-89-1 | 1g |
€239.00 | 2023-04-13 | ||
| abcr | AB552619-5 g |
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid; . |
93548-89-1 | 5g |
€656.50 | 2023-04-13 | ||
| abcr | AB552619-10 g |
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid; . |
93548-89-1 | 10g |
€1,074.00 | 2023-04-13 | ||
| TRC | C366028-10mg |
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid |
93548-89-1 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C366028-50mg |
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid |
93548-89-1 | 50mg |
$ 135.00 | 2022-04-01 | ||
| TRC | C366028-100mg |
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid |
93548-89-1 | 100mg |
$ 210.00 | 2022-04-01 | ||
| Key Organics Ltd | 9T-1505-1MG |
1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid |
93548-89-1 | >95% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 9T-1505-5MG |
1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid |
93548-89-1 | >95% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 9T-1505-10MG |
1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid |
93548-89-1 | >95% | 10mg |
£48.00 | 2025-02-09 |
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid Suppliers
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 93548-89-1, commonly referred to as 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The indole core of the molecule, combined with the 4-chlorobenzyl substituent, contributes to its intriguing chemical behavior and biological activity.
Recent studies have highlighted the importance of indole derivatives in medicinal chemistry, particularly in the design of bioactive compounds with therapeutic potential. The carboxylic acid functional group present in this molecule plays a crucial role in its ability to form hydrogen bonds, which is essential for interactions with biological targets such as enzymes and receptors. This property makes it a promising candidate for the development of novel drugs targeting various diseases, including cancer and neurodegenerative disorders.
The synthesis of 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid involves a multi-step process that typically includes nucleophilic substitution, cyclization, and oxidation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring its suitability for pharmacological studies. The use of advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions has significantly improved the efficiency of its production.
In terms of biological activity, this compound has demonstrated potent inhibitory effects on several key enzymes associated with inflammatory processes and cancer progression. For instance, studies have shown that it can effectively inhibit the activity of cyclooxygenase (COX) enzymes, which are central players in inflammation and pain signaling. Additionally, its ability to modulate the activity of histone deacetylases (HDACs) suggests potential applications in epigenetic therapy.
The 4-chlorobenzyl substituent attached to the indole ring not only enhances the molecule's stability but also contributes to its lipophilicity, which is critical for its absorption and bioavailability in vivo. This feature makes it an attractive lead compound for further optimization in drug design programs. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets, facilitating its rational design for specific therapeutic applications.
Moreover, the indole-3-carboxylic acid moiety has been implicated in modulating cellular signaling pathways involved in cell proliferation and apoptosis. Preclinical studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, indicating its potential as a selective anticancer agent. These findings have sparked interest among oncologists and pharmacologists seeking innovative treatments for refractory cancers.
In conclusion, 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid represents a valuable addition to the arsenal of bioactive compounds under investigation for therapeutic purposes. Its unique chemical structure, coupled with promising biological activity, positions it as a compelling candidate for further exploration in drug discovery pipelines.
93548-89-1 (1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)